molecular formula C20H14BrN3O B2642156 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-2-溴苯甲酰胺 CAS No. 70372-03-1

N-(2-(1H-苯并[d]咪唑-2-基)苯基)-2-溴苯甲酰胺

货号: B2642156
CAS 编号: 70372-03-1
分子量: 392.256
InChI 键: PCLFAFOGRPMAHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide is a useful research compound. Its molecular formula is C20H14BrN3O and its molecular weight is 392.256. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生态友好型合成

该化合物参与了水介导的和环境友好的合成。例如,已开发出结构上与 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-2-溴苯甲酰胺相关的 2-(1H-苯并[d]咪唑-2-基)-N-芳基苯甲酰胺衍生物的一步、串联和一锅合成。此工艺使用水作为溶剂,强调生态友好型方法,并提供优异的收率 (Reddy 等人,2014 年)

有机合成和催化

该化合物已用于复杂的有机合成和作为催化剂。例如,已经开发出一锅合成,涉及钯催化的 N-芳基化和铜催化的 C-H 官能化/C-N 键形成过程,以从 N-苯基苯并咪酰胺开始创建 1,2-二苯基-1H-苯并[d]咪唑衍生物 (Sun 等人,2014 年)。此外,结构相关的 N-杂环卡宾已用作涉及芳基氯化物、芳基溴化物和芳基碘化物与各种含氮底物的胺化反应中的催化剂改性剂 (Grasa 等人,2001 年)

药物化学和药物发现

虽然专注于排除直接药物使用和剂量信息,但 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-2-溴苯甲酰胺的结构框架在药物化学研究中是基础性的。例如,已评估结构相关的化合物的抗过敏和细胞保护活性,与参考物质相比显示出显着的希望 (Makovec 等人,1992 年)

抗菌研究

研究还集中在相关化合物的抗菌特性上。一项研究合成了 1-甲基-2,6-二苯基苯并咪唑和 1-甲基-苯基(邻甲苯基)苯并[d]咪唑衍生物,并评估了它们对革兰氏阳性菌和革兰氏阴性菌的抗菌活性 (Hanumantappa 等人,2021 年)

生化分析

Biochemical Properties

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity, interacting with enzymes such as dihydrofolate reductase (DHFR), which is essential for purine synthesis . The interaction with DHFR inhibits its activity, leading to a reduction in nucleotide synthesis and, consequently, antimicrobial effects. Additionally, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide has demonstrated binding affinity to cyclin-dependent kinase-8 (CDK8), a protein involved in cell cycle regulation .

Cellular Effects

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and promoting DNA fragmentation . Furthermore, it affects cell signaling by inhibiting the activity of key kinases such as EGFR and HER2, leading to reduced cell proliferation and tumor growth . The compound also impacts gene expression by modulating the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide involves its binding interactions with various biomolecules. The compound binds to the active site of DHFR, inhibiting its enzymatic activity and disrupting nucleotide synthesis . Additionally, it interacts with CDK8, leading to the inhibition of its kinase activity and subsequent cell cycle arrest . The compound also modulates gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in apoptosis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function and gene expression . Some degradation products may form under specific conditions, potentially altering its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, including tumor growth inhibition and antimicrobial activity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall pharmacological profile of the compound .

Transport and Distribution

The transport and distribution of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin may influence its distribution and bioavailability . The compound’s localization within tissues can impact its therapeutic efficacy and safety profile .

Subcellular Localization

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may accumulate in the nucleus, where it can modulate gene expression by binding to transcription factors . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

属性

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLFAFOGRPMAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。